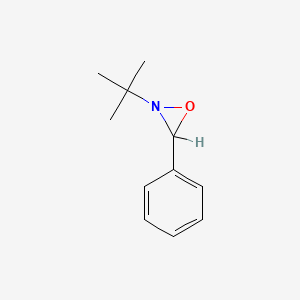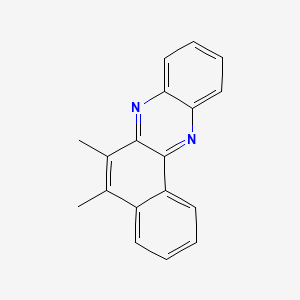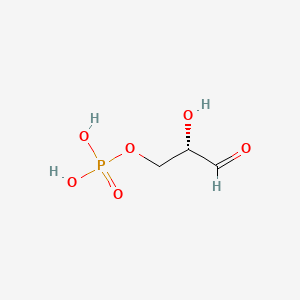
L-glyceraldehyde 3-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-glyceraldehyde 3-phosphate is a glyceraldehyde 3-phosphate. It derives from a L-glyceraldehyde. It is an enantiomer of a D-glyceraldehyde 3-phosphate.
Applications De Recherche Scientifique
Synthesis and Stability : L-GAP plays a crucial role in metabolic pathways in living organisms. Improved synthesis methods for enantiomerically pure L-GAP have been developed, highlighting its importance in glycolysis and other metabolic pathways. Research indicates that L-GAP is stable in acidic conditions but degrades to form methylglyoxal at neutral pH and lactic acid under alkaline conditions (Gauss, Schoenenberger, & Wohlgemuth, 2014).
Bioreaction Engineering : Efficient synthesis of enantiopure L-GAP is achieved through biocatalytic processes. These processes are significant in both natural biological and synthetic applications. For instance, the phosphorylation of L-glyceraldehyde by ATP is used to synthesize L-GAP, which demonstrates a half-life of 6.86 hours under reaction conditions. This finding is pivotal for understanding the kinetics and regulation of L-GAP synthesis in biological systems (Molla et al., 2017).
Bactericidal Properties : L-GAP has been found to exert a bactericidal effect on Escherichia coli at certain concentrations. Its entry into the cell requires the glycerol 3-phosphate transport system, and it must be phosphorylated to exert its full effect. This finding suggests potential applications of L-GAP in developing antimicrobial strategies (Tang, Engel, & Tropp, 1977).
Cell Fate and Apoptosis : L-GAP plays a key role in controlling cell fate through its influence on apoptosis. It has been observed that overexpression of enzymes involved in its production protects cells against apoptosis, indicating L-GAP's critical role in cellular survival and apoptosis mechanisms (Jang et al., 2009).
Enzyme Specificity : The enzyme glyceraldehyde 3-phosphate dehydrogenase, which plays a role in metabolic pathways, shows selective activity for L-GAP. This specificity is important in understanding the enzymatic processes involving L-GAP in various organisms (Byers, 1978).
Propriétés
Numéro CAS |
20283-52-7 |
|---|---|
Nom du produit |
L-glyceraldehyde 3-phosphate |
Formule moléculaire |
C3H7O6P |
Poids moléculaire |
170.06 g/mol |
Nom IUPAC |
[(2S)-2-hydroxy-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m1/s1 |
Clé InChI |
LXJXRIRHZLFYRP-GSVOUGTGSA-N |
SMILES isomérique |
C([C@@H](C=O)O)OP(=O)(O)O |
SMILES |
C(C(C=O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C=O)O)OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200759.png)
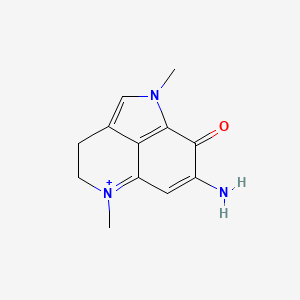


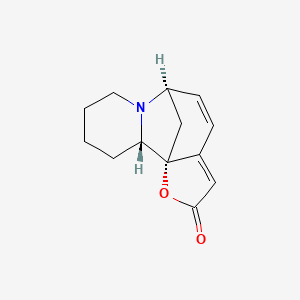

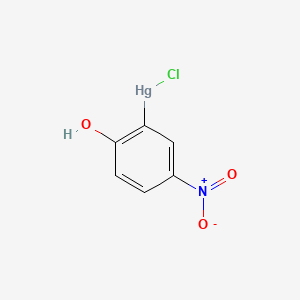
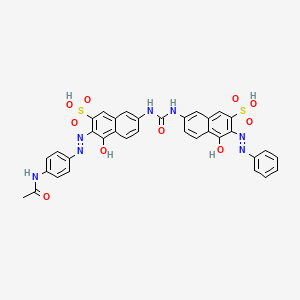
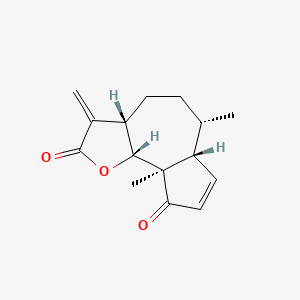

![9-Methyl-2h-furo[2,3-h]chromen-2-one](/img/structure/B1200773.png)

